molecular formula C31H32N2O5 B11179088 ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B11179088
M. Wt: 512.6 g/mol
InChI Key: JBWSQPIYTRZHBV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may include steps such as cyclization, spiro formation, and esterification. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate can be compared with other spiro compounds, such as spirooxindoles and spirochromenes.
  • These compounds share similar structural features but differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate lies in its specific combination of functional groups and spiro structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 2'-amino-9,11,11-trimethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C31H32N2O5/c1-5-37-27(35)24-26(32)38-22-16-10-15-21(34)23(22)31(24)20-14-9-13-19-25(20)33(28(31)36)29(2,3)17-30(19,4)18-11-7-6-8-12-18/h6-9,11-14H,5,10,15-17,32H2,1-4H3

InChI Key

JBWSQPIYTRZHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C(=O)CCC2)N

Origin of Product

United States

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